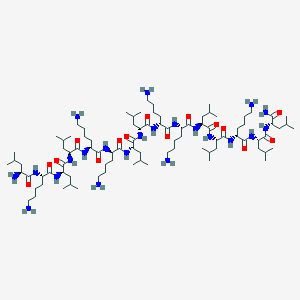

D-K6L9

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C90H174N22O15 |

|---|---|

Peso molecular |

1804.5 g/mol |

Nombre IUPAC |

(2S)-6-amino-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2R)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]hexanamide |

InChI |

InChI=1S/C90H174N22O15/c1-52(2)43-61(97)77(114)99-62(31-19-25-37-91)80(117)107-73(49-58(13)14)88(125)110-69(45-54(5)6)84(121)102-63(32-20-26-38-92)78(115)100-65(34-22-28-40-94)81(118)108-74(50-59(15)16)89(126)111-70(46-55(7)8)85(122)103-64(33-21-27-39-93)79(116)101-66(35-23-29-41-95)82(119)109-75(51-60(17)18)90(127)112-71(47-56(9)10)86(123)104-67(36-24-30-42-96)83(120)106-72(48-57(11)12)87(124)105-68(76(98)113)44-53(3)4/h52-75H,19-51,91-97H2,1-18H3,(H2,98,113)(H,99,114)(H,100,115)(H,101,116)(H,102,121)(H,103,122)(H,104,123)(H,105,124)(H,106,120)(H,107,117)(H,108,118)(H,109,119)(H,110,125)(H,111,126)(H,112,127)/t61-,62-,63-,64+,65+,66-,67+,68-,69-,70+,71-,72-,73+,74-,75-/m0/s1 |

Clave InChI |

MGRVUOHLBGAMAI-SUKDZJCISA-N |

SMILES isomérico |

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)N |

SMILES canónico |

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)N |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the D-K6L9 Peptide: Structure, Conformation, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

The D-K6L9 peptide is a synthetic, 15-residue amphipathic peptide with demonstrated anticancer properties. Its unique composition, which includes D-amino acid substitutions, confers stability against proteolytic degradation and selectivity towards cancer cells. This technical guide provides a comprehensive overview of the structure, conformation, and biological activity of the this compound peptide. It details the experimental methodologies used to characterize the peptide and presents quantitative data on its activity. Furthermore, this guide elucidates the proposed mechanism of action, including its interaction with cancer cell membranes and the subsequent signaling pathways leading to necrotic cell death.

Introduction

This compound is a cationic, amphipathic peptide composed of lysine and leucine residues. A key feature of this compound is the incorporation of D-amino acids at specific positions, which enhances its stability and selectivity for cancer cells over normal cells.[1] In aqueous environments, the peptide exists in a disordered conformation. However, upon interaction with lipid bilayers, particularly those enriched with anionic phospholipids like phosphatidylserine that are characteristically exposed on the outer leaflet of cancer cell membranes, it undergoes a conformational transition to an α-helical structure.[1] This structural change is critical for its cytotoxic activity, which is primarily mediated through membrane disruption, leading to a necrotic form of cell death.[1]

Peptide Structure and Conformation

The primary sequence of the this compound peptide is a 15-amino acid chain composed of lysine (K) and leucine (L) residues. One-third of its amino acids are D-enantiomers, which contributes to its resistance to proteolysis.[1] A modified, more active version of the peptide, SA-D-K6L9-AS, has the sequence SA-LKLLKKLLKKLLKLL-AS.[2][3]

Physicochemical Properties

| Property | Value | Reference |

| Amino Acid Sequence | LKLLKKLLKKLLKLL (with D-Lys and D-Leu at 1/3 of positions) | [2][3] |

| Molecular Formula | C90H175N23O15 | N/A |

| Molecular Weight | 1819.5 g/mol | N/A |

| Nature | Amphipathic, Cationic | [1] |

Conformational Analysis

Experimental Protocols

Peptide Synthesis and Purification

This compound and its analogs are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Protocol: Solid-Phase Peptide Synthesis (Fmoc Strategy)

-

Resin Preparation: A suitable resin, such as Rink amide resin for a C-terminal amide, is swelled in a non-polar solvent like dichloromethane (DCM), followed by washing with dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with a 20% solution of piperidine in DMF.

-

Amino Acid Coupling: The next Fmoc-protected amino acid (with side-chain protection if necessary) is activated with a coupling reagent (e.g., HCTU) and a base (e.g., DIPEA) in DMF and then added to the resin. The reaction is allowed to proceed for a set time to ensure complete coupling.

-

Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.

-

Repeat Cycles: Steps 2-4 are repeated for each amino acid in the sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purified peptide is characterized by mass spectrometry to confirm its molecular weight and by analytical HPLC to determine its purity.

Structural Analysis: 2D NMR Spectroscopy

The three-dimensional structure of peptides in solution or in membrane-mimicking environments can be determined using 2D NMR spectroscopy.

Protocol: 2D NMR for Peptide Structure Determination

-

Sample Preparation: A purified peptide sample is dissolved in an appropriate solvent (e.g., a mixture of H2O/D2O or a membrane mimetic like dodecylphosphocholine (DPC) micelles).

-

Data Acquisition: A series of 2D NMR experiments are performed, including:

-

TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance constraints.

-

-

Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the peptide sequence.

-

Structural Calculations: The distance constraints obtained from the NOESY experiment are used in molecular dynamics and simulated annealing calculations to generate a family of 3D structures consistent with the experimental data.

-

Structure Validation: The quality of the calculated structures is assessed using various validation tools.

Cytotoxicity Assays

The cytotoxic activity of this compound is typically evaluated using cell viability assays such as the MTT assay.

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Peptide Treatment: The cells are treated with various concentrations of the this compound peptide and incubated for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Incubation: The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 or LC50 value (the concentration of peptide that inhibits or kills 50% of the cells) is determined.

Biological Activity and Mechanism of Action

This compound exhibits selective cytotoxicity against cancer cells. This selectivity is attributed to the higher negative charge on the surface of cancer cell membranes due to the increased presence of phosphatidylserine.[1]

Cytotoxicity Data

| Cell Line | Cancer Type | LC50 (µM) |

| B16-F10 | Melanoma | 0.707 |

| 4T1 | Breast Cancer | 6.237 |

| GL26 | Glioma | 1.707 |

Note: The study indicates that these values are 5-10 fold more active than the original this compound peptide.[3]

Mechanism of Action: Membrane Disruption and Necrosis

The proposed mechanism of action for this compound involves the following steps:

-

Electrostatic Interaction: The cationic this compound peptide is electrostatically attracted to the anionic surface of cancer cell membranes.

-

Conformational Change and Insertion: Upon binding, the peptide undergoes a conformational change to an α-helix and inserts into the lipid bilayer.

-

Membrane Permeabilization: The inserted peptides aggregate and form pores or disrupt the membrane integrity, leading to depolarization and increased permeability.

-

Necrotic Cell Death: The loss of membrane integrity results in cell swelling, rupture, and the release of intracellular contents, characteristic of necrotic cell death.[1]

Downstream Signaling: HMGB1 Release

A key consequence of this compound-induced necrosis is the passive release of the nuclear protein High Mobility Group Box 1 (HMGB1).[4] Extracellular HMGB1 acts as a damage-associated molecular pattern (DAMP), which can trigger inflammatory responses.[5]

Visualizations

Logical Workflow for this compound Synthesis and Characterization

Caption: Workflow for this compound synthesis, purification, and analysis.

Signaling Pathway of this compound-Induced Necrosis

Caption: Proposed signaling pathway of this compound leading to necrosis.

Conclusion

The this compound peptide represents a promising candidate for anticancer therapy due to its selective cytotoxicity towards cancer cells and its stability against enzymatic degradation. Its mechanism of action, centered on membrane disruption and the induction of necrosis, offers an alternative to apoptosis-based therapies, which can be circumvented by cancer cells. The subsequent release of HMGB1 may also have implications for modulating the tumor microenvironment and eliciting an anti-tumor immune response. Further research focusing on detailed structural elucidation in a membrane environment and comprehensive in vivo efficacy and safety studies will be crucial for the clinical translation of this compound and its analogs.

References

The Lytic Attack: A Technical Guide to the Mechanism of Action of D-K6L9 on Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-K6L9 is a synthetic, 15-residue diastereomeric amphipathic peptide engineered for enhanced stability and selective cytotoxicity against cancer cells. Comprising a strategic arrangement of hydrophobic (leucine) and hydrophilic (lysine) amino acids, including D-isomers to resist proteolysis, this compound exhibits potent anti-tumor activity. This technical guide delineates the core mechanism of action of this compound, focusing on its direct lytic effects on cancer cell membranes, the subsequent induction of necrosis, and the immunological sequelae that can be harnessed for combination therapies. The document provides a compilation of available data, detailed experimental protocols for mechanism-of-action studies, and visual diagrams of the key pathways and workflows.

Core Mechanism of Action: Necrotic Cell Death via Membrane Disruption

The primary mechanism of this compound is the induction of rapid, non-apoptotic cell death through necrosis.[1] This process is initiated by a selective electrostatic interaction with the cancer cell membrane, followed by physical disruption.

Selective Targeting of Phosphatidylserine

Unlike normal healthy cells, which maintain aysmmetric distribution of phospholipids in their plasma membrane, many cancer cells expose negatively charged phosphatidylserine (PS) on their outer leaflet. The cationic nature of this compound, conferred by its lysine residues, facilitates a strong electrostatic attraction to the anionic PS on cancer cell surfaces.[1] This interaction is a key determinant of the peptide's selectivity for tumor cells over normal cells.[2] Fluorescence-activated cell sorting (FACS) analysis has demonstrated that labeled this compound selectively binds to cancer cells (e.g., 22RV1 prostate carcinoma) but not to normal fibroblasts or epithelial cells.[3] Confocal microscopy has further shown that this compound co-localizes with Annexin V, a protein that specifically binds to exposed PS, confirming this as the primary docking site.[3]

Membrane Permeabilization and Lysis

Downstream Effects of this compound-Induced Necrosis

The necrotic death of cancer cells initiates a cascade of secondary effects within the tumor microenvironment, primarily mediated by the release of Damage-Associated Molecular Patterns (DAMPs), most notably High Mobility Group Box 1 (HMGB1) protein.[1]

The Dual Role of HMGB1 Release

Normally sequestered in the nucleus, HMGB1 is released from necrotic cells and acts as a potent signaling molecule.[1] Immunohistochemical staining of tumors treated with this compound shows a translocation of HMGB1 from the nucleus to the extracellular space.[1] Extracellular HMGB1 has a dichotomous role:

-

Pro-tumoral Effects: HMGB1 can promote inflammation and angiogenesis, potentially stimulating the division of surviving cancer cells and contributing to tumor regrowth after therapy cessation.[1]

-

Anti-tumoral Effects: HMGB1 can also act as an adjuvant, stimulating antigen-presenting cells (APCs) and promoting the maturation of dendritic cells. This can trigger a specific anti-tumor immune response.[1]

Synergy with Immunotherapy: The Case of Interleukin-12 (IL-12)

The release of DAMPs like HMGB1 primes the tumor microenvironment for an immune response. This creates a compelling rationale for combining this compound with immunomodulatory agents. The combination of this compound with Interleukin-12 (IL-12) has proven to be a highly effective therapeutic strategy.[1][6] IL-12 activates T lymphocytes and Natural Killer (NK) cells, which can then infiltrate the tumor and eliminate any residual cancer cells that survived the initial necrotic insult.[1] This combination therapy has been shown to lead to complete tumor disappearance and long-term survival in a significant percentage of mice with B16-F10 melanoma and C26 colon carcinoma tumors.[1][6]

Quantitative Data Summary

While the literature extensively describes the qualitative effects of this compound, specific quantitative data such as IC50 values across multiple cell lines are not consistently reported in publicly available research. The tables below are structured templates for researchers to populate with their own experimental data.

Table 1: In Vitro Cytotoxicity of this compound (Illustrative Template)

| Cancer Cell Line | Tumor Type | IC50 (µM) | Assay Method | Exposure Time (h) |

|---|---|---|---|---|

| B16-F10 | Murine Melanoma | Data not available | MTT / XTT | 24 / 48 / 72 |

| C26 | Murine Colon Carcinoma | Data not available | MTT / XTT | 24 / 48 / 72 |

| 22RV1 | Human Prostate Cancer | Data not available | MTT / XTT | 24 / 48 / 72 |

| CL1 | Human Prostate Cancer | Data not available | MTT / XTT | 24 / 48 / 72 |

| MDA-MB-231 | Human Breast Cancer | Data not available | MTT / XTT | 24 / 48 / 72 |

Table 2: In Vivo Efficacy of this compound Combination Therapy (B16-F10 Melanoma Model)

| Treatment Group | Dosage & Schedule | Outcome | Reference |

|---|---|---|---|

| This compound + IL-12 Plasmid | This compound: 100 µg, intratumoral, days 7 & 8. pIL-12: 50 µg, intratumoral, days 9-18. | Complete tumor disappearance in ~60% of mice. Prolonged survival. | [1][6] |

| This compound + Glycyrrhizin | This compound: 100 µg, intratumoral, days 7 & 8. Glycyrrhizin: 2 mg, intraperitoneal, days 7-12. | Inhibition of tumor growth during treatment, but relapse after cessation. No survival benefit. | [1] |

| this compound + BP1 Peptide | this compound: 100 µg, intratumoral, days 7 & 8. BP1: Intratumoral, days 9-11. | Inhibition of tumor growth during treatment, but relapse after cessation. No survival benefit. |[1] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the mechanism of action of this compound.

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.

-

Cell Plating: Seed cancer cells (e.g., B16-F10, 22RV1) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Peptide Treatment: Prepare serial dilutions of this compound peptide in serum-free medium. Remove the culture medium from the wells and add 100 µL of the peptide dilutions. Include wells with medium only (blank) and cells with medium but no peptide (negative control).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or other solubilization buffer to each well.

-

Measurement: Shake the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the peptide concentration and use non-linear regression to determine the IC50 value.

Membrane Permeabilization (SYTOX™ Green Assay)

This assay quantifies the extent of plasma membrane disruption.

-

Cell Preparation: Harvest cancer cells and resuspend them in a suitable buffer (e.g., HBSS or phosphate-free buffer) to a concentration of 1 x 10^6 cells/mL.

-

Dye Addition: Add SYTOX™ Green nucleic acid stain to the cell suspension to a final concentration of 1-5 µM. Incubate in the dark for 15-30 minutes at room temperature to allow for baseline measurement.

-

Assay Setup: Aliquot 100 µL of the cell/dye suspension into a black, clear-bottom 96-well plate.

-

Peptide Addition: Add various concentrations of this compound peptide to the wells. Include a negative control (buffer only) and a positive control for maximal permeabilization (e.g., 0.1% Triton™ X-100).

-

Fluorescence Measurement: Immediately begin measuring fluorescence using a plate reader with excitation at ~485 nm and emission at ~520 nm. Record measurements kinetically over a period of 60-120 minutes.

-

Analysis: Normalize the fluorescence values by subtracting the baseline (t=0) reading. Express the results as a percentage of the maximal fluorescence obtained with the positive control.

HMGB1 Release (ELISA)

This protocol quantifies the amount of HMGB1 released from necrotic cells.

-

Cell Treatment: Plate cells in a 24-well plate and grow to ~80% confluency. Treat the cells with this compound at various concentrations (e.g., near the IC50 value) for a specified time (e.g., 24 hours).

-

Supernatant Collection: Carefully collect the cell culture supernatant from each well. Centrifuge at 1,500 rpm for 10 minutes to pellet any detached cells or debris.

-

ELISA Procedure: Perform the ELISA using a commercial HMGB1 ELISA kit, following the manufacturer's instructions. This typically involves:

-

Adding standards and collected supernatants to the antibody-pre-coated plate.

-

Incubating for 1-2 hours at 37°C.

-

Washing the plate and adding a biotin-conjugated detection antibody.

-

Incubating for 1 hour at 37°C.

-

Washing the plate and adding Streptavidin-HRP.

-

Incubating for 30 minutes at 37°C.

-

Washing the plate and adding a substrate solution (e.g., TMB).

-

Incubating for 15-20 minutes at 37°C in the dark.

-

Adding a stop solution and reading the absorbance at 450 nm.

-

-

Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to calculate the concentration of HMGB1 (in ng/mL or pg/mL) in each sample.

In Vivo Tumor Model with Combination Therapy

This protocol outlines the this compound and IL-12 combination therapy in a murine melanoma model.[1]

-

Tumor Inoculation: Subcutaneously inject 2 x 10^5 B16-F10 melanoma cells into the flank of C57BL/6 mice.

-

Tumor Growth: Allow tumors to grow for 7 days until they are palpable.

-

This compound Administration: On days 7 and 8 post-inoculation, administer 100 µg of this compound peptide in 100 µL of PBS via intratumoral injection.

-

IL-12 Gene Delivery: For the subsequent 9-10 days, administer 50 µg of a plasmid DNA encoding IL-12 (e.g., pBCMGSNeo/IL-12) in 100 µL of PBS via intratumoral injection.

-

Control Groups: Include control groups receiving: PBS only, this compound only, empty plasmid DNA only, and this compound + empty plasmid.

-

Monitoring: Monitor tumor growth by measuring with calipers every 2-3 days. Monitor animal survival and overall health.

-

Endpoint Analysis: At the end of the study, tumors can be excised for histological analysis (H&E staining for necrosis) or immunohistochemistry (for HMGB1 release and immune cell infiltration).

Visualizations: Pathways and Workflows

Diagram 1: Molecular Mechanism of this compound Action

References

- 1. This compound Peptide Combination with IL-12 Inhibits the Recurrence of Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New lytic peptides based on the D,L-amphipathic helix motif preferentially kill tumor cells compared to normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. amit1b.wordpress.com [amit1b.wordpress.com]

- 6. D-K6L 9 peptide combination with IL-12 inhibits the recurrence of tumors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Binding Mechanism of D-K6L9 to Phosphatidylserine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-K6L9 is a synthetic, diastereomeric antimicrobial peptide that has demonstrated selective cytotoxicity against cancer cells. This selectivity is primarily attributed to its interaction with phosphatidylserine (PS), a phospholipid typically restricted to the inner leaflet of the plasma membrane in healthy cells but becomes exposed on the outer surface of malignant cells. This guide provides an in-depth technical overview of the binding mechanism of this compound to phosphatidylserine, including available data, experimental methodologies, and a visualization of the interaction pathways.

Core Binding Mechanism: Electrostatic and Hydrophobic Interactions

The binding of this compound to phosphatidylserine is a multi-step process driven by both electrostatic attraction and hydrophobic interactions. This compound is an amphipathic peptide, possessing both hydrophilic (lysine) and hydrophobic (leucine) residues.[1] The introduction of D-amino acids into its structure enhances its stability against proteolytic degradation.[1]

Initially, the positively charged lysine residues of this compound are electrostatically attracted to the negatively charged phosphate groups of phosphatidylserine exposed on the cancer cell surface.[2] This initial binding event is crucial for the peptide's selective targeting of tumor cells over healthy cells, which typically present a neutral outer membrane.[2]

Following this electrostatic interaction, the peptide undergoes a conformational change. In aqueous solutions, this compound lacks a defined secondary structure. However, upon binding to the lipid bilayer, it adopts an α-helical conformation.[1] This structural transition facilitates the insertion of the hydrophobic leucine residues into the nonpolar acyl chain region of the cell membrane. This insertion disrupts the membrane integrity, leading to depolarization, pore formation, and ultimately, necrotic cell death.[1][2]

Quantitative Data on this compound and Phosphatidylserine Binding

While the qualitative mechanism of this compound binding to phosphatidylserine is established, publicly available quantitative data on the specific binding affinity and kinetics are limited. Further biophysical studies are required to fully characterize these parameters.

| Parameter | Value | Method | Source |

| Binding Affinity (Kd) | Not Reported | - | - |

| Association Rate (ka) | Not Reported | - | - |

| Dissociation Rate (kd) | Not Reported | - | - |

| Stoichiometry (n) | Not Reported | - | - |

Signaling Pathways and Mechanisms of Action

The interaction of this compound with phosphatidylserine does not trigger a classical intracellular signaling cascade. Instead, its mechanism of action is direct physical disruption of the cell membrane. The binding and subsequent insertion of the peptide leads to a loss of membrane integrity, resulting in necrosis.[1][2] This is distinct from apoptotic pathways, as evidenced by the lack of DNA fragmentation or active caspase-3 in cells treated with this compound.[1]

Caption: Mechanism of this compound binding to phosphatidylserine and subsequent cell lysis.

Experimental Protocols

Detailed experimental protocols for the biophysical characterization of this compound binding to phosphatidylserine are not extensively published. However, based on the available literature, the following methodologies are key to investigating this interaction.

Confocal Laser Scanning Microscopy for Co-localization

This method is used to visualize the specific binding of this compound to phosphatidylserine on the cell surface.

Objective: To demonstrate the co-localization of fluorescently labeled this compound and a known phosphatidylserine marker (Annexin V) on cancer cells.

Materials:

-

Cancer cell line known to express surface phosphatidylserine (e.g., CL1 prostate carcinoma cells).

-

Rhodamine-labeled this compound.

-

Annexin V-FITC.

-

Confocal microscope.

Protocol:

-

Culture cancer cells on glass-bottom dishes suitable for microscopy.

-

Wash the cells with a suitable binding buffer.

-

Simultaneously treat the cells with rhodamine-labeled this compound and Annexin V-FITC for 30 minutes.

-

Wash the cells to remove unbound peptide and Annexin V.

-

Image the cells using a confocal microscope with appropriate laser lines and filters for rhodamine and FITC fluorescence.

-

Analyze the images for co-localization of the red (this compound) and green (Annexin V) signals, which would indicate binding to the same location on the cell membrane.

Fluorescence-Activated Cell Sorting (FACS) for Selective Binding

FACS analysis can quantify the selective binding of this compound to cancer cells compared to normal cells.

Objective: To quantify the binding of fluorescently labeled this compound to cancer cells versus normal fibroblasts.

Materials:

-

Cancer cell line (e.g., 22RV1 prostate carcinoma).

-

Normal cell line (e.g., 3T3 fibroblasts).

-

NBD-labeled this compound.

-

Flow cytometer.

Protocol:

-

Harvest and wash both cancer and normal cells.

-

Incubate the cells with NBD-labeled this compound.

-

Wash the cells to remove the unbound peptide.

-

Resuspend the cells in a suitable buffer for flow cytometry.

-

Analyze the fluorescence of the cell populations using a flow cytometer.

-

A shift in the fluorescence spectrum for the cancer cells compared to the normal cells indicates selective binding.

Caption: Generalized experimental workflow for studying this compound binding to cells.

Conclusion

The binding of this compound to phosphatidylserine is a key mechanism for its selective anticancer activity. This interaction is initiated by electrostatic attraction and finalized by hydrophobic insertion, leading to membrane disruption and necrotic cell death. While the qualitative aspects of this binding are understood, further research is needed to quantify the binding kinetics and affinity. The experimental protocols outlined in this guide provide a framework for future investigations into this and similar peptide-lipid interactions, which are crucial for the development of novel cancer therapeutics.

References

The Cornerstone of Stability: A Technical Guide to the Role of D-Amino Acids in D-K6L9 Efficacy

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of D-amino acids in the stability and function of the oncolytic peptide D-K6L9. The incorporation of these non-canonical amino acids is a key strategy in overcoming the inherent instability of peptide-based therapeutics, paving the way for more robust and effective cancer treatments. This document provides a comprehensive overview of the principles, experimental methodologies, and mechanistic insights related to the enhanced stability of this compound.

Introduction: The Challenge of Peptide Instability

Peptides hold immense therapeutic promise due to their high specificity and potency. However, their clinical application is often hindered by their short in-vivo half-life, primarily due to rapid degradation by proteases.[1] A primary strategy to counteract this is the substitution of naturally occurring L-amino acids with their stereoisomers, D-amino acids. This guide focuses on the diastereomeric amphipathic peptide this compound, which incorporates D-amino acids to enhance its stability and selectivity as an anticancer agent.[2][3]

The Role of D-Amino Acids in Enhancing this compound Stability

The fundamental advantage of incorporating D-amino acids into a peptide sequence lies in their resistance to enzymatic degradation.[4][5][6] Proteases, the enzymes responsible for breaking down peptides, are highly stereospecific and have evolved to recognize and cleave peptide bonds involving L-amino acids.[1] The introduction of a D-amino acid disrupts this recognition, effectively "cloaking" the peptide from proteolytic attack.[1] In the case of this compound, a 15-residue peptide with D-Lys and D-Leu residues, this modification significantly increases its stability in biological systems.[2][3]

dot

Caption: Proteolytic Resistance of D-Amino Acid Peptides.

Quantitative Data on this compound Analogs

While direct half-life comparisons are elusive, studies on modified versions of this compound provide insight into its potency, which is intrinsically linked to its stability. A study on the modified peptide SA-D-K6L9-AS, which has additional serine and alanine residues at both terminals, demonstrated significantly enhanced anticancer activity. The 50% lethal concentration (LC50) values for this modified peptide were determined against several mouse cancer cell lines, as detailed in the table below.[8]

| Cell Line | Cancer Type | SA-D-K6L9-AS LC50 (µM) |

| B16-F10 | Melanoma | 0.707 |

| GL26 | Glioma | 1.707 |

| 4T1 | Breast Cancer | 6.237 |

Table 1: LC50 values of the modified this compound peptide, SA-D-K6L9-AS, against various cancer cell lines.[8]

Mechanism of Action of this compound

This compound exerts its selective anticancer effect through a direct, membrane-disrupting mechanism.[2][3] Unlike many chemotherapeutic agents that target intracellular pathways, this compound acts on the cancer cell surface. Cancer cells, in contrast to healthy cells, often display negatively charged phosphatidylserine (PS) on the outer leaflet of their plasma membrane.[2] The cationic nature of this compound, owing to its lysine residues, facilitates a strong electrostatic interaction with the anionic PS on cancer cells.[2] This binding is followed by the insertion of the peptide's hydrophobic leucine residues into the cell membrane, leading to membrane depolarization, disruption, and ultimately, necrotic cell death.[2][3][8] This targeted membrane lysis is a key advantage, as it is less likely to induce drug resistance compared to pathway-targeted therapies.

dot

Caption: Proposed Mechanism of Action of this compound.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This compound and its analogs are typically synthesized using the Fmoc/tBu solid-phase peptide synthesis (SPPS) methodology.[9][10]

Materials:

-

Rink Amide resin

-

Fmoc-protected L- and D-amino acids (Lys(Boc), Leu)

-

Coupling reagent (e.g., HATU)

-

Base (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents: DMF, DCM

-

Cleavage cocktail (e.g., TFA/TIS/water)

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: Activate the first Fmoc-protected amino acid (C-terminal) by dissolving it with a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in DMF. Add this solution to the resin and allow it to react for 1-2 hours.

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence, using the appropriate L- or D-amino acid enantiomer.

-

Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.

Serum Stability Assay

The stability of this compound in serum can be assessed by incubating the peptide in human serum and monitoring its degradation over time using RP-HPLC.[9][11]

Materials:

-

Purified this compound peptide

-

Human serum

-

Incubator (37°C)

-

Protein precipitation solution (e.g., acetonitrile or trichloroacetic acid)

-

Centrifuge

-

RP-HPLC system

Protocol:

-

Incubation: Dissolve the this compound peptide in a buffer and mix with human serum to a final concentration (e.g., 1 mg/mL). Incubate the mixture at 37°C.

-

Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the peptide-serum mixture.

-

Protein Precipitation: Stop the enzymatic degradation by adding a protein precipitation solution (e.g., acetonitrile) to the aliquot. Vortex and incubate on ice for 10 minutes.

-

Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated serum proteins.

-

Analysis: Analyze the supernatant containing the peptide by RP-HPLC.

-

Quantification: Quantify the amount of intact peptide remaining at each time point by measuring the area of the corresponding peak in the HPLC chromatogram. The half-life of the peptide can be calculated from the degradation curve.

dot

Caption: Experimental Workflow for Serum Stability Assay.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of this compound on cancer cells can be determined using a colorimetric MTT assay, which measures cell metabolic activity as an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound peptide solution

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Peptide Treatment: Treat the cells with various concentrations of the this compound peptide. Include untreated cells as a negative control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each peptide concentration relative to the untreated control. The IC50 value (the concentration of peptide that inhibits 50% of cell growth) can then be determined.

Conclusion

The incorporation of D-amino acids is a pivotal design feature of the this compound peptide, conferring enhanced stability against proteolytic degradation. This increased stability, coupled with its selective membrane-disrupting mechanism of action against cancer cells, makes this compound a promising candidate for further development as a novel anticancer therapeutic. The experimental protocols detailed in this guide provide a framework for the synthesis, stability testing, and efficacy evaluation of this compound and other D-amino acid-containing peptides, facilitating continued research in this important area of drug discovery.

References

- 1. Replacement of l-Amino Acids by d-Amino Acids in the Antimicrobial Peptide Ranalexin and Its Consequences for Antimicrobial Activity and Biodistribution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Peptide Combination with IL-12 Inhibits the Recurrence of Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimized serum stability and specificity of an αvβ6 integrin-binding peptide for tumor targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]

- 7. Extending the half-life of a fab fragment through generation of a humanized anti-human serum albumin Fv domain: An investigation into the correlation between affinity and serum half-life - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Polymer Conjugates of Antimicrobial Peptides (AMPs) with d-Amino Acids (d-aa): State of the Art and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

D-K6L9 as a Host Defense-Like Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-K6L9 is a synthetic, 15-residue diastereomeric amphipathic peptide with potent and selective anticancer activity. As a host defense-like peptide, its mechanism of action mimics the innate immune system's ability to target and eliminate pathogenic cells. This technical guide provides an in-depth overview of this compound, including its structure, mechanism of action, and key experimental data, to support further research and development in the field of oncology.

This compound is composed of six lysine (K) and nine leucine (L) residues, with a strategic incorporation of D-amino acids at specific positions to enhance its stability against proteolytic degradation and improve its selectivity for cancer cells.[1] Its amphipathic nature, arising from the distinct segregation of hydrophobic (leucine) and hydrophilic (lysine) residues, is crucial for its membrane-disrupting activity.

Sequence: H-Leu-Lys-(d-Leu)-Leu-Lys-(d-Lys)-Leu-(d-Leu)-(d-Lys)-Lys-Leu-Leu-(d-Lys)-Leu-Leu-NH2[2][3]

Mechanism of Action: Selective Necrosis of Cancer Cells

The primary mechanism of action of this compound is the induction of necrosis in cancer cells through direct membrane disruption.[1] This process is initiated by the selective binding of the peptide to phosphatidylserine (PS), a phospholipid that is preferentially exposed on the outer leaflet of cancer cell membranes.[1][3][4]

The key steps in the mechanism are:

-

Electrostatic Interaction: The positively charged lysine residues of this compound are electrostatically attracted to the negatively charged PS on the cancer cell surface.[4]

-

Membrane Insertion and Pore Formation: Upon binding, the peptide inserts into the cell membrane, leading to depolarization and the formation of pores or disruptions.[3]

-

Cell Lysis and Necrosis: The loss of membrane integrity results in cell swelling, rupture, and the release of intracellular contents, characteristic of necrotic cell death.[1][5] Evidence from TUNEL assays has shown that this compound does not induce DNA fragmentation, a hallmark of apoptosis.[1]

This selective targeting of cancer cells, while sparing normal cells which typically do not expose PS on their outer membrane, makes this compound a promising candidate for targeted cancer therapy.

Quantitative Data

The following tables summarize the available quantitative data on the activity of this compound and its analogs.

Table 1: In Vivo Efficacy of this compound in Combination with Interleukin-12 (IL-12) [1]

| Cancer Model | Treatment | Outcome |

| B16-F10 Murine Melanoma | This compound + IL-12 | 60% survival at 2 months post-therapy; complete tumor regression. |

| C26 Murine Colon Carcinoma | This compound + IL-12 | 50% survival at 2 months post-therapy; complete tumor regression. |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's activity.

Animal Therapy for In Vivo Tumor Growth Inhibition[1]

-

Cell Inoculation: Subcutaneously inject 2 x 10^5 B16-F10 melanoma cells or C26 colon carcinoma cells into C57Bl/6 mice.

-

Tumor Growth: Allow tumors to establish and grow for 7-8 days.

-

Peptide Administration: On days 7 and 8 post-inoculation, inject 100 µg of this compound peptide in 100 µL of PBS directly into the tumor (intratumoral injection).

-

Combination Therapy (Example with IL-12): Co-administer supplementary therapeutic agents as required by the experimental design. For IL-12 therapy, details of administration would follow established protocols for that cytokine.

-

Monitoring: Monitor tumor growth by measuring tumor volume at regular intervals. Animal survival is also a key endpoint.

-

Data Analysis: Use statistical methods such as ANOVA followed by a post-hoc test (e.g., Tukey's) to determine significant differences between treatment groups. A p-value < 0.05 is typically considered statistically significant.

TUNEL Assay for DNA Fragmentation[1]

-

Cell Seeding: Seed 2 x 10^4 B16-F10 melanoma cells per well in gelatin-coated 8-well chamber slides.

-

Cell Culture: Culture cells for 24 hours to allow for attachment.

-

Peptide Treatment: Replace the culture medium with fresh medium containing this compound at desired concentrations (e.g., 10, 20, 40 µg/mL). Include a positive control (e.g., DNase) and a negative control (untreated cells).

-

Incubation: Incubate the cells for 3 hours.

-

Fixation: Fix the cells with 4% paraformaldehyde.

-

Permeabilization: Incubate the fixed cells with 0.1% Triton X-100 on ice for 2 minutes.

-

Labeling: Add a mixture of fluorescein-labeled nucleotides and terminal deoxynucleotidyl transferase (TdT) enzyme to the wells.

-

Incubation: Incubate for 1 hour at 37°C.

-

Microscopy: Mount the slides and observe under a fluorescence microscope.

Flow Cytometry for Apoptosis and Necrosis Analysis

-

Cell Preparation: Harvest and wash cells, then resuspend in 1X binding buffer.

-

Staining: Add Annexin V-FITC (or another fluorochrome conjugate) and a viability dye such as Propidium Iodide (PI) or 7-AAD to the cell suspension.

-

Incubation: Incubate at room temperature in the dark for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells (primary): Can be Annexin V-negative and PI-positive.

-

Confocal Microscopy for Phosphatidylserine Colocalization

-

Cell Seeding: Seed cancer cells on glass-bottom dishes or coverslips.

-

Labeling: Simultaneously treat the cells with rhodamine-labeled this compound and Annexin V-FITC (which also binds to exposed phosphatidylserine).

-

Incubation: Incubate for a specified period (e.g., 30 minutes).

-

Imaging: Visualize the cells using a confocal laser scanning microscope.

-

Analysis: Analyze the colocalization of the red fluorescence from rhodamine-D-K6L9 and the green fluorescence from Annexin V-FITC to confirm the peptide's binding to phosphatidylserine on the cell surface.

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of this compound induced necrosis in cancer cells.

Experimental Workflow: In Vivo Tumor Inhibition Study

Caption: Workflow for assessing this compound in vivo antitumor efficacy.

Logical Relationship: Selectivity of this compound

Caption: Basis of this compound's selective toxicity to cancer cells.

References

The D-K6L9 Peptide: A Technical Guide to its Antimicrobial Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

The D-K6L9 peptide is a synthetic, amphipathic antimicrobial peptide (AMP) engineered for enhanced stability and potent antimicrobial activity. Composed of a 15-residue sequence of lysine (K) and leucine (L) amino acids, its structure incorporates D-enantiomeric amino acids, which confers significant resistance to proteolytic degradation.[1][2] This strategic design enhances its bioavailability and efficacy, particularly in complex biological environments. Initially investigated for its anti-cancer properties, this compound has demonstrated significant antimicrobial and antibiofilm capabilities, most notably against the opportunistic pathogen Pseudomonas aeruginosa.[3][4] This guide provides an in-depth overview of the antimicrobial properties of this compound, its mechanism of action, and detailed experimental protocols for its evaluation.

Structure and Properties

The this compound peptide consists of six lysine and nine leucine residues. The inclusion of D-amino acids at specific positions within its sequence makes it less susceptible to enzymatic degradation by proteases, a common challenge in the therapeutic application of peptides.[1] The peptide's amphipathic nature, with distinct hydrophobic and cationic domains, is crucial for its interaction with and disruption of microbial cell membranes.[1] In aqueous solutions, this compound typically exists in a random coil conformation, adopting a more structured α-helical conformation upon interaction with lipid bilayers.[1]

Antimicrobial Activity

The this compound peptide has shown potent activity against Pseudomonas aeruginosa, including multidrug-resistant strains isolated from cystic fibrosis patients.[3][4] Its efficacy is maintained in the presence of biological fluids such as sputum, highlighting its potential for clinical applications.[4]

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of various this compound peptide analogs against different clinical isolates of Pseudomonas aeruginosa.

| Peptide ID | Sequence (D-amino acids in bold) | MIC Range (µM) against P. aeruginosa clinical isolates |

| Amp1D | L KL LK KL LK KL LK LL-NH₂ | 8 - 32 |

| Amp2D | L KL LKKL LKKL LK LL-NH₂ | 8 - 64 |

| Amp3D | LKL LKKL LKKL LKL L-NH₂ | 8 - 32 |

| Seg5D | KKKLL LL LL LL LK K****K -NH₂ | 4 - >64 |

| Seg6D | LL LL L KKKKKKLL L****L -NH₂ | 8 - 64 |

Data sourced from Ben Hur et al., Journal of Medicinal Chemistry, 2022.[4]

Mechanism of Action

The primary antimicrobial mechanism of this compound involves the direct disruption of the bacterial cell membrane. This process is initiated by the electrostatic attraction between the positively charged lysine residues of the peptide and the negatively charged components of the bacterial outer membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria.[5][6]

Upon initial binding, the peptide inserts into the lipid bilayer, driven by hydrophobic interactions of its leucine residues. This insertion leads to membrane depolarization, increased permeability, and the formation of pores or channels.[1][5] The subsequent leakage of essential intracellular contents, such as ions and ATP, ultimately results in bacterial cell death.[5]

Antimicrobial mechanism of the this compound peptide.

Experimental Protocols

This section provides detailed methodologies for the evaluation of the antimicrobial properties of the this compound peptide.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of the this compound peptide that inhibits the visible growth of a microorganism.[7]

Materials:

-

This compound peptide stock solution

-

Bacterial culture (e.g., Pseudomonas aeruginosa)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a bacterial suspension in MHB and adjust the optical density (OD) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Perform serial two-fold dilutions of the this compound peptide stock solution in MHB directly in the 96-well plate.

-

Add the bacterial suspension to each well containing the diluted peptide.

-

Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection as the lowest peptide concentration with no visible bacterial growth. The OD can also be measured at 600 nm.

Minimum Bactericidal Concentration (MBC) Assay

This protocol determines the lowest concentration of the this compound peptide required to kill 99.9% of the initial bacterial inoculum.[8]

Materials:

-

Results from the MIC assay

-

Mueller-Hinton Agar (MHA) plates

Procedure:

-

Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

-

Spot-plate the aliquots onto MHA plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MBC is the lowest peptide concentration that results in no colony formation on the MHA plate.

Membrane Permeabilization Assay (SYTOX Green Uptake)

This assay assesses the ability of this compound to disrupt the bacterial cytoplasmic membrane, leading to the uptake of the fluorescent dye SYTOX Green.[9][10]

Materials:

-

Bacterial culture

-

This compound peptide

-

SYTOX Green nucleic acid stain

-

Phosphate-buffered saline (PBS)

-

Fluorometer or fluorescence microscope

Procedure:

-

Wash and resuspend mid-log phase bacteria in PBS.

-

Add SYTOX Green to the bacterial suspension to a final concentration of 5 µM and incubate in the dark for 15 minutes.

-

Add the this compound peptide at various concentrations to the bacterial suspension.

-

Monitor the increase in fluorescence over time using a fluorometer (excitation ~485 nm, emission ~520 nm). An increase in fluorescence indicates membrane permeabilization.

Hemolytic Assay

This assay evaluates the cytotoxicity of the this compound peptide against mammalian cells by measuring the lysis of red blood cells.[11][12]

Materials:

-

Freshly collected red blood cells (RBCs)

-

This compound peptide

-

Phosphate-buffered saline (PBS)

-

Triton X-100 (positive control for 100% hemolysis)

-

Centrifuge

-

Spectrophotometer

Procedure:

-

Wash RBCs with PBS and resuspend to a final concentration of 2% (v/v).

-

Add serial dilutions of the this compound peptide to the RBC suspension in microcentrifuge tubes.

-

Include a negative control (RBCs in PBS) and a positive control (RBCs with Triton X-100).

-

Incubate the tubes at 37°C for 1 hour with gentle agitation.

-

Centrifuge the tubes to pellet intact RBCs.

-

Transfer the supernatant to a new 96-well plate and measure the absorbance of released hemoglobin at 540 nm.

-

Calculate the percentage of hemolysis relative to the positive control.

Antibiofilm Assay (Crystal Violet Staining)

This protocol assesses the ability of the this compound peptide to inhibit biofilm formation and eradicate pre-formed biofilms.[13][14]

Materials:

-

Bacterial culture

-

This compound peptide

-

Tryptic Soy Broth (TSB) supplemented with glucose

-

Sterile 96-well flat-bottom microtiter plates

-

Crystal violet solution (0.1%)

-

Ethanol (95%) or acetic acid (30%)

Procedure (Biofilm Inhibition):

-

Add serial dilutions of the this compound peptide to the wells of a microtiter plate.

-

Add a diluted bacterial culture (approximately 1 x 10⁶ CFU/mL) to each well.

-

Incubate the plate at 37°C for 24-48 hours without agitation.

-

Wash the wells with PBS to remove planktonic bacteria.

-

Stain the remaining biofilm with crystal violet for 15 minutes.

-

Wash away excess stain and air dry the plate.

-

Solubilize the bound dye with ethanol or acetic acid and measure the absorbance at 570 nm.

Procedure (Biofilm Eradication):

-

Grow biofilms in the microtiter plate for 24-48 hours as described above.

-

After biofilm formation, remove the medium and add fresh medium containing serial dilutions of the this compound peptide.

-

Incubate for another 24 hours.

-

Proceed with washing, staining, and quantification as described for the inhibition assay.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive evaluation of the antimicrobial properties of the this compound peptide.

Workflow for evaluating this compound antimicrobial properties.

Conclusion

The this compound peptide represents a promising candidate for the development of novel antimicrobial therapeutics. Its robust activity against challenging pathogens like Pseudomonas aeruginosa, coupled with its enhanced stability, makes it a subject of significant interest. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and development of this compound and other synthetic antimicrobial peptides. Future studies should continue to explore its spectrum of activity against a broader range of microorganisms and its efficacy in in vivo models of infection.

References

- 1. This compound Peptide Combination with IL-12 Inhibits the Recurrence of Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Broad-Spectrum Antimicrobial Activity and Improved Stability of a D-Amino Acid Enantiomer of DMPC-10A, the Designed Derivative of Dermaseptin Truncates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 4. Antimicrobial Peptides against Multidrug-Resistant Pseudomonas aeruginosa Biofilm from Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sub-MIC of antibiotics induced biofilm formation of Pseudomonas aeruginosa in the presence of chlorhexidine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]

- 7. Enhancement of Antimicrobial Activity against Pseudomonas aeruginosa by Coadministration of G10KHc and Tobramycin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Developing antibacterial peptides as a promising therapy for combating antibiotic-resistant Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Mechanism of Action of Surface Immobilized Antimicrobial Peptides Against Pseudomonas aeruginosa [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. Hemolytic Activity of Membrane-Active Peptides Correlates with the Thermodynamics of Binding to POPC Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Analysis of antibacterial and antibiofilm activity of purified recombinant Azurin from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]

D-K6L9: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

D-K6L9 is a synthetic, host defense-like lytic peptide that has demonstrated significant potential as both an anticancer and antimicrobial agent. Comprised of a 15-amino acid sequence of lysine and leucine residues, with the inclusion of D-amino acids to enhance stability, this compound exhibits selective cytotoxicity towards cancer cells. This technical guide provides an in-depth overview of the discovery, initial synthesis, and mechanism of action of this compound. The document details the physicochemical properties of the peptide, a generalized solid-phase synthesis protocol, and a summary of its biological activity. Furthermore, it elucidates the signaling pathway associated with its mode of action and presents experimental protocols for key assays.

Discovery and Physicochemical Properties

This compound was developed as a synthetic anticancer peptide. It is a diastereomeric, amphipathic peptide, meaning it possesses both hydrophobic and hydrophilic domains and contains a mix of L- and D-amino acids. The incorporation of D-amino acids makes the peptide more resistant to proteolytic degradation, thereby increasing its stability in biological systems.[1]

The primary structure of this compound consists of six lysine (K) and nine leucine (L) residues. Its amphipathic nature is crucial for its biological activity, allowing it to interact with and disrupt cell membranes. In aqueous solutions, this compound does not maintain a fixed secondary structure; however, upon binding to a lipid bilayer, it adopts an α-helical conformation.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Amino Acid Sequence | H-Leu-Lys-Leu-Leu-Lys-Lys-Leu-Leu-Lys-Lys-Leu-Leu-Lys-Leu-Leu-NH2 |

| D-Amino Acid Positions | Leucines at positions 3 and 8; Lysines at positions 6, 9, and 13 are D-enantiomers |

| Molecular Formula | C90H174N22O15 |

| Molecular Weight | 1804.45 Da |

| Appearance | Lyophilized solid |

| Solubility | Soluble in water |

| Purity (typical) | >95% (via HPLC) |

Initial Synthesis

The initial synthesis of this compound is achieved through Solid-Phase Peptide Synthesis (SPPS). While a detailed, step-by-step protocol for the very first synthesis is not publicly available, a generalized protocol based on standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry can be outlined. SPPS allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Generalized Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol describes a manual synthesis approach. Automated synthesizers can also be employed for greater efficiency.

Materials:

-

Fmoc-protected L- and D-amino acids (Leucine and Lysine)

-

Rink Amide resin (for a C-terminal amide)

-

Coupling agents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, NMM)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)

-

Ether (for precipitation)

Workflow Diagram:

Caption: Generalized workflow for the Solid-Phase Peptide Synthesis (SPPS) of this compound.

Procedure:

-

Resin Preparation: The Rink Amide resin is swelled in dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine in DMF. This is followed by thorough washing with DMF.

-

Amino Acid Coupling: The first Fmoc-protected amino acid (in this case, Fmoc-Leu-OH) is activated with a coupling agent like HBTU and a base such as DIPEA, and then added to the resin. The reaction is allowed to proceed until completion.

-

Washing: The resin is washed with DMF to remove excess reagents and byproducts.

-

Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the this compound sequence, using the appropriate L- or D-amino acid enantiomer.

-

Final Deprotection: After the final amino acid is coupled, the terminal Fmoc group is removed.

-

Cleavage and Deprotection of Side Chains: The peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIS) and water.

-

Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: The purified peptide is lyophilized to obtain a stable, powdered final product.

Mechanism of Action and Signaling Pathway

This compound exerts its cytotoxic effects through a mechanism that involves direct interaction with the cancer cell membrane, leading to membrane disruption and subsequent necrotic cell death.[2]

Selective Targeting of Cancer Cells

The selectivity of this compound for cancer cells is attributed to the difference in lipid composition between cancerous and normal cell membranes. Cancer cell membranes have a higher concentration of negatively charged phospholipids, particularly phosphatidylserine (PS), on their outer leaflet.[2] The positively charged lysine residues of this compound are electrostatically attracted to the anionic PS on the cancer cell surface.

Membrane Depolarization and Necrosis

Upon binding to the cancer cell membrane, this compound peptides accumulate and, upon reaching a threshold concentration, induce membrane depolarization and permeabilization.[3] This disruption of the membrane integrity leads to an influx of ions and water, causing the cell to swell and rupture, a process characteristic of necrosis.[2] Studies have shown that this compound-induced cell death is not associated with DNA fragmentation (as determined by TUNEL assay) or caspase-3 activation, which are hallmarks of apoptosis.[2]

Downstream Effects of Necrosis

The necrotic death of tumor cells induced by this compound results in the release of intracellular contents, including damage-associated molecular patterns (DAMPs) such as high mobility group box 1 (HMGB1) protein, into the tumor microenvironment.[2] The release of HMGB1 can have dual effects: it can promote inflammation and an anti-tumor immune response, but it can also potentially stimulate the proliferation of surviving cancer cells and angiogenesis.[2]

Signaling Pathway Diagram:

Caption: Proposed mechanism of action for this compound leading to necrotic cell death.

Quantitative Data on Biological Activity

While extensive quantitative data for this compound across a wide range of cancer cell lines is not consolidated in a single public source, some studies have reported its efficacy. For instance, a modified version of this compound (SA-D-K6L9-AS) showed enhanced activity.

Table 2: In Vitro Cytotoxicity of a Modified this compound Peptide (SA-D-K6L9-AS) [4]

| Cell Line | Cancer Type | LC50 (µM) |

| B16-F10 | Melanoma | 0.707 |

| 4T1 | Breast Cancer | 6.237 |

| GL26 | Glioma | 1.707 |

Note: This data is for a modified version of this compound and may not be representative of the original peptide's activity.

Key Experimental Protocols

TUNEL Assay for DNA Fragmentation

This assay is used to determine if cell death is occurring via apoptosis, which is characterized by DNA fragmentation.

Procedure:

-

Cell Culture: Seed B16-F10 melanoma cells on gelatin-coated chamber slides and culture for 24 hours.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 10, 20, 40 µM) for 3 hours. Include a positive control (DNase-treated cells) and a negative control (untreated cells).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 on ice.

-

TUNEL Reaction: Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) reaction using a commercial kit (e.g., In Situ Cell Death Detection Kit, TMR red).

-

Analysis: Analyze the cells for fluorescence using a fluorescence microscope. Red fluorescence indicates DNA fragmentation. In studies with this compound, no significant fluorescence was observed in the treated cells, similar to the negative control.[2]

In Vivo Tumor Growth Inhibition Assay

This assay evaluates the in vivo efficacy of this compound in a murine tumor model.

Procedure:

-

Tumor Inoculation: Subcutaneously inject B16-F10 melanoma cells into C57Bl/6 mice.

-

Treatment: Once tumors are established (e.g., on day 7), administer this compound intratumorally (e.g., 100 µg in PBS). Control groups receive PBS only.

-

Tumor Measurement: Measure tumor volume at regular intervals.

-

Histological Analysis: At the end of the study, excise tumors and perform hematoxylin and eosin (H&E) staining to assess for necrosis. Immunohistochemistry can be used to detect the release of HMGB1.[2]

Conclusion

This compound is a promising synthetic peptide with selective anticancer activity. Its mechanism of action, centered on the disruption of the cancer cell membrane, offers a potential therapeutic strategy that may circumvent resistance mechanisms associated with intracellular drug targets. Further research is warranted to fully elucidate its therapeutic potential, including more comprehensive studies on its efficacy across a broader range of cancer types, its pharmacokinetic and pharmacodynamic properties, and the potential for combination therapies to mitigate the effects of DAMP release. The detailed methodologies and data presented in this guide provide a foundation for researchers and drug development professionals to further explore the potential of this compound as a novel cancer therapeutic.

References

D-K6L9: A Technical Guide to its Mechanism of Selective Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic, diastereomeric peptide D-K6L9 has emerged as a promising candidate in cancer therapy due to its potent and selective cytotoxic activity against malignant cells. This technical guide provides an in-depth exploration of the core mechanisms underpinning this compound's selective cytotoxicity. This compound is an amphipathic peptide composed of D-lysine and D-leucine residues, a structural feature that confers resistance to proteolytic degradation and enhances its therapeutic potential. Its primary mode of action involves a targeted electrostatic interaction with phosphatidylserine, a phospholipid preferentially exposed on the outer leaflet of cancer cell membranes. This binding event triggers rapid membrane depolarization and perforation, culminating in necrotic cell death. This guide summarizes the quantitative data on this compound's efficacy, details the experimental protocols for its study, and provides visualizations of the key pathways and experimental workflows.

Introduction

Anticancer peptides represent a promising therapeutic avenue, offering advantages such as high specificity and novel mechanisms of action that can overcome conventional drug resistance. This compound is a 15-residue, synthetic, diastereomeric amphipathic peptide. The incorporation of D-amino acids makes it resistant to proteolysis, increasing its stability in biological systems.[1] Its composition of both cationic (lysine) and hydrophobic (leucine) residues allows it to interact with and disrupt cell membranes.[2]

The selectivity of this compound for cancer cells is attributed to the altered lipid composition of their plasma membranes.[1][3] Specifically, cancer cells exhibit a higher surface exposure of the anionic phospholipid phosphatidylserine (PS) compared to healthy cells.[2][3] This differential PS exposure serves as a molecular target for this compound, enabling its selective binding and subsequent cytotoxic action.

Mechanism of Selective Cytotoxicity

The cytotoxic mechanism of this compound is a rapid, targeted process that leads to necrotic cell death, bypassing the apoptotic pathways often subverted by cancer cells.[2]

Targeting Phosphatidylserine

The initial and critical step in this compound's mechanism is its electrostatic attraction to the negatively charged head group of phosphatidylserine exposed on the surface of cancer cells.[2] This interaction is highly selective, as normal cells typically sequester PS to the inner leaflet of their plasma membrane. The binding of this compound to PS is a prerequisite for its cytotoxic activity.

Membrane Depolarization and Pore Formation

Upon binding to the cancer cell membrane, this compound monomers accumulate and, upon reaching a threshold concentration, induce a rapid depolarization of the cell membrane.[2][4] This is followed by the formation of pores or lesions in the membrane, leading to a loss of membrane integrity.[2] The precise mechanism of pore formation is thought to involve a "carpet-like" or "toroidal pore" model, where the peptides disrupt the lipid bilayer structure.

Necrotic Cell Death

The extensive membrane damage caused by this compound leads to a rapid influx of extracellular ions, such as Ca2+, and the leakage of intracellular contents. This uncontrolled breakdown of the plasma membrane results in necrotic cell death.[2] Morphological and biochemical analyses of this compound-treated cancer cells confirm necrosis, with evidence of cell swelling, membrane rupture, and the absence of apoptotic markers like DNA fragmentation and caspase-3 activation.[2]

dot

Caption: this compound signaling pathway leading to selective necrosis of cancer cells.

Data Presentation

The efficacy of this compound and its analogs has been evaluated against various cancer cell lines and in preclinical animal models.

In Vitro Cytotoxicity

| Cell Line | Cancer Type | SA-D-K6L9-AS LC50 (µM) |

| B16-F10 | Melanoma | 0.707 |

| 4T1 | Breast Cancer | 6.237 |

| GL26 | Glioma | 1.707 |

In Vivo Efficacy

Preclinical studies in mouse models have demonstrated the in vivo antitumor activity of this compound. Intratumoral administration of this compound in mice bearing B16-F10 melanoma or C26 colon carcinoma tumors resulted in significant tumor growth inhibition.[2] When combined with interleukin-12 (IL-12), this compound treatment led to a significant extension of survival, with 60% of mice with B16-F10 tumors and 50% of mice with C26 tumors alive two months after cessation of therapy.[2] In many of these cases, a complete loss of the primary tumor was observed.[2]

dot

Caption: General experimental workflow for evaluating this compound's cytotoxic effects.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of this compound.

Membrane Depolarization Assay

This protocol is adapted for the use of the potentiometric fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)).

-

Cell Preparation:

-

Culture cancer cells to logarithmic growth phase.

-

Harvest and wash cells with a suitable buffer (e.g., HEPES-buffered saline).

-

Resuspend cells to a final concentration of approximately 1 x 10^6 cells/mL in the assay buffer.

-

-

Dye Loading:

-

Add DiSC3(5) to the cell suspension to a final concentration of 1-5 µM.

-

Incubate at 37°C for 15-30 minutes to allow the dye to incorporate into the polarized cell membranes and quench.

-

-

Fluorescence Measurement:

-

Transfer the cell suspension to a fluorometer cuvette or a 96-well black plate.

-

Record the baseline fluorescence (Excitation: ~620 nm, Emission: ~670 nm).

-

Add this compound to the desired final concentration.

-

Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization as the dye is released from the membrane and de-quenches.

-

-

Controls:

-

Negative Control: Cells with dye but without this compound.

-

Positive Control: Cells with dye treated with a known depolarizing agent (e.g., valinomycin or gramicidin).

-

Phosphatidylserine Exposure Assay (Annexin V Staining)

This protocol utilizes Annexin V, a protein with high affinity for PS, conjugated to a fluorescent dye (e.g., FITC).

-

Cell Treatment:

-

Seed cells in a suitable culture vessel and treat with this compound at various concentrations for the desired time.

-

-

Cell Harvesting and Staining:

-

Harvest the cells (including any floating cells) and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (to differentiate necrotic from apoptotic cells).

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour.

-

Healthy cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

DNA Fragmentation Assay (TUNEL Assay)

The TUNEL (TdT-mediated dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.

-

Cell Treatment and Fixation:

-

Treat cells with this compound as described above.

-

Harvest and fix the cells in 4% paraformaldehyde for 25 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.

-

-

TUNEL Staining:

-

Wash the cells and resuspend in the TUNEL reaction mixture containing TdT and fluorescently labeled dUTP.

-

Incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.

-